molecular formula C18H15FN2O2S B11372288 4-fluoro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide

4-fluoro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide

Cat. No.: B11372288
M. Wt: 342.4 g/mol
InChI Key: UYWTYAJQPGLHCT-UHFFFAOYSA-N
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Description

4-fluoro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the fluorine atom and the methoxyphenyl group further enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a fluorobenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Thiazole Formation: The acylated product is then reacted with a thioamide to form the thiazole ring.

    Methoxyphenyl Substitution: The thiazole derivative is further reacted with a methoxyphenyl compound under suitable conditions to introduce the methoxyphenyl group.

    Amidation: Finally, the compound undergoes amidation with a suitable amine to form the desired benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-fluoro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the fluorine atom play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H15FN2O2S

Molecular Weight

342.4 g/mol

IUPAC Name

4-fluoro-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]benzamide

InChI

InChI=1S/C18H15FN2O2S/c1-23-16-8-4-13(5-9-16)18-21-15(11-24-18)10-20-17(22)12-2-6-14(19)7-3-12/h2-9,11H,10H2,1H3,(H,20,22)

InChI Key

UYWTYAJQPGLHCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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